molecular formula C15H14N2O2S2 B259407 N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B259407
M. Wt: 318.4 g/mol
InChI Key: MTMGXTPMMANLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, commonly known as BZS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZS belongs to the family of benzothiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of BZS is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. BZS has been shown to inhibit the activity of certain enzymes and transcription factors, which play important roles in inflammation and cancer development.
Biochemical and Physiological Effects:
BZS has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BZS can inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in various diseases. BZS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZS in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using BZS is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on BZS. One area of interest is the development of BZS-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of BZS, which could provide insights into its therapeutic potential. Additionally, further research is needed to better understand the pharmacokinetics and toxicity of BZS in vivo.

Synthesis Methods

BZS can be synthesized using various methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing BZS involves the reaction of 2-aminobenzenethiol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

BZS has been extensively studied for its potential therapeutic applications. Research has shown that BZS exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. BZS has also been investigated for its potential use as an antibacterial and antifungal agent.

properties

Product Name

N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H14N2O2S2/c1-10-7-8-12(9-11(10)2)21(18,19)17-15-16-13-5-3-4-6-14(13)20-15/h3-9H,1-2H3,(H,16,17)

InChI Key

MTMGXTPMMANLEH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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